![molecular formula C20H12N2O2 B12607442 7H-Indolo[3,2-j]phenanthridine-7,13(12H)-dione, 12-methyl- CAS No. 879612-40-5](/img/structure/B12607442.png)
7H-Indolo[3,2-j]phenanthridine-7,13(12H)-dione, 12-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7H-Indolo[3,2-j]phenanthridine-7,13(12H)-dione, 12-methyl- is a complex heterocyclic compound that belongs to the family of indole derivatives. These compounds are known for their diverse biological activities and are often found in natural products and pharmaceuticals. The structure of this compound features a fused tetracyclic ring system, which includes an indole moiety, making it a subject of interest for synthetic chemists and researchers in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Indolo[3,2-j]phenanthridine-7,13(12H)-dione, 12-methyl- can be achieved through various synthetic routes. One notable method involves a one-pot C–H olefination/aza-Michael addition tandem process. This method uses 7-phenylindoles and alkenes as starting materials, with a catalytic system comprising [Cp*RhCl2]2, AgOAc, and Me4NOAc . This process is efficient and allows for the synthesis of the compound in good to excellent yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the principles of large-scale organic synthesis can be applied. These methods would likely involve optimizing the reaction conditions to maximize yield and minimize costs, using readily available starting materials and catalysts.
Chemical Reactions Analysis
Types of Reactions
7H-Indolo[3,2-j]phenanthridine-7,13(12H)-dione, 12-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butyl peroxybenzoate (TBPB) and reducing agents such as lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound with different functional groups.
Scientific Research Applications
7H-Indolo[3,2-j]phenanthridine-7,13(12H)-dione, 12-methyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying its effects on biological systems.
Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development.
Industry: The compound’s unique structure and properties make it useful in materials science and other industrial applications
Mechanism of Action
The mechanism of action of 7H-Indolo[3,2-j]phenanthridine-7,13(12H)-dione, 12-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives and phenanthridine-based molecules. Examples are indolo[1,2-f]phenanthridine and indolo[3,2-c]coumarins .
Uniqueness
What sets 7H-Indolo[3,2-j]phenanthridine-7,13(12H)-dione, 12-methyl- apart is its specific fused tetracyclic ring system, which imparts unique chemical and biological properties
Properties
CAS No. |
879612-40-5 |
|---|---|
Molecular Formula |
C20H12N2O2 |
Molecular Weight |
312.3 g/mol |
IUPAC Name |
10-methyl-10,20-diazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-1(13),3(11),4,6,8,14,16,18,20-nonaene-2,12-dione |
InChI |
InChI=1S/C20H12N2O2/c1-22-15-9-5-3-7-12(15)17-18(22)20(24)16-11-6-2-4-8-14(11)21-10-13(16)19(17)23/h2-10H,1H3 |
InChI Key |
IFXUEPDKPSOJGC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1C(=O)C4=C(C3=O)C=NC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


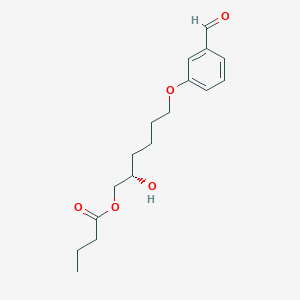
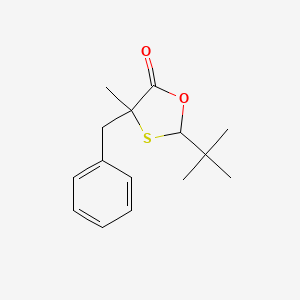
![N,N'-Dimethyl-N-{4-[(1H-pyrrol-3-yl)oxy]phenyl}urea](/img/structure/B12607380.png)
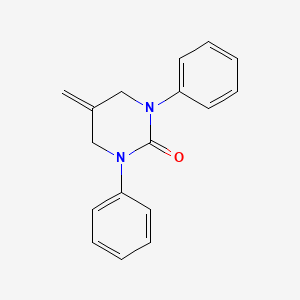
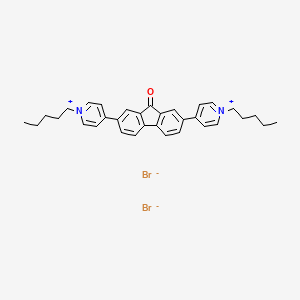
![4-Ethoxy-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12607406.png)
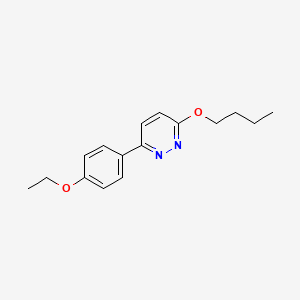
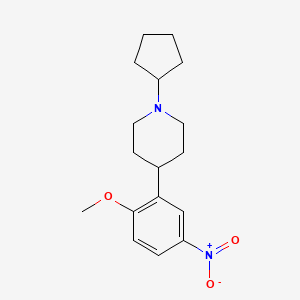
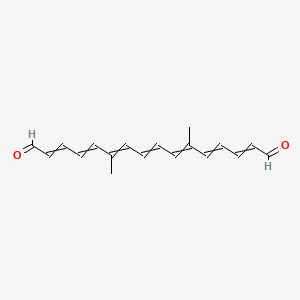

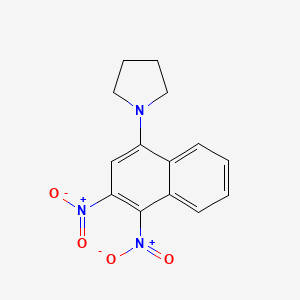
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(3,4-dimethoxyphenyl)-3-methyl-](/img/structure/B12607426.png)
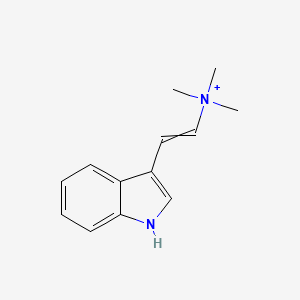
![2-Hydroxy-N,N-dimethyl-N-[(pentyloxy)methyl]ethan-1-aminium chloride](/img/structure/B12607437.png)
